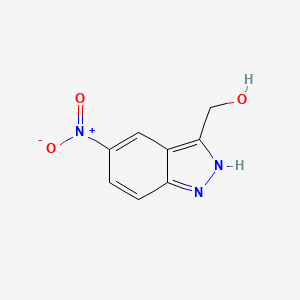

(5-Nitro-1H-indazol-3-yl)methanol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(5-nitro-2H-indazol-3-yl)methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O3/c12-4-8-6-3-5(11(13)14)1-2-7(6)9-10-8/h1-3,12H,4H2,(H,9,10) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZXYCDHPDSVADQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NNC(=C2C=C1[N+](=O)[O-])CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

The Role and Position of the Nitro Group

The nitro group, particularly at the 5-position, is a critical determinant of the biological activity for many indazole derivatives.

Antiprotozoal and Antineoplastic Activity: The 5-nitro substitution is a key feature for antichagasic (anti-Trypanosoma cruzi) and antineoplastic activities. researchgate.netusfq.edu.ec A series of 1,2-disubstituted 5-nitroindazolin-3-ones were synthesized and tested against T. cruzi, with several derivatives showing high trypanocidal activity and low toxicity. usfq.edu.ec

Mutagenic Activity: The position of the nitro group significantly influences the mutagenic potential of the compound. Studies have shown that a nitro group at the C5 or C6 position of the indazole ring generally results in measurable mutagenic activity in Salmonella TA98 and TA100, whereas C4 or C7 nitro substitutions lead to weakly or non-mutagenic compounds. nih.gov

Enzyme Inhibition: The location of the nitro group is also crucial for specific enzyme inhibition. For instance, among various C-nitro-1H-indazoles, only those with the nitro group at the 7-position (e.g., 7-nitro-1H-indazole) have been identified as potent inhibitors of nitric oxide synthase (nNOS) isoforms. researchgate.netnih.gov

Modifications at the C3 Position

The C3 position, which bears the methanol (B129727) group in the parent compound, is a frequent site for modification to alter biological activity.

Antiprotozoal Agents: In one study, the hydroxyl group of the methanol moiety was replaced with various alkoxy groups. A series of 3-alkoxy- and 3-hydroxy-1-[ω-(dialkylamino)alkyl]-5-nitroindazoles were synthesized. Several of these compounds exhibited remarkable trichomonacidal activity against Trichomonas vaginalis and significant antichagasic activity. researchgate.net

Aryl Hydrocarbon Receptor (AHR) Agonists: The indazole-3-yl moiety has been used as a scaffold to develop agonists for the aryl hydrocarbon receptor (AHR), a potential target for psoriasis. In a series of 5-((1H-indazol-3-yl)methylene)-2-thioxoimidazolidin-4-one derivatives, modifications were made to the imidazolidinone ring. The SAR analysis revealed that compound 24e , featuring a prop-2-yn-1-yl group, was the most potent AHR agonist with an EC50 value of 0.015 µM. researchgate.net

Substitutions at the N1 Position

Alkylation or arylation at the N1 position of the indazole ring is a common strategy to modulate the physicochemical properties and biological activity of 5-nitroindazole (B105863) derivatives.

Antichagasic Activity: For 1,2-disubstituted 5-nitroindazolin-3-ones, keeping a benzyl group at the N2 position while varying the substituent at the N1 position had a significant impact on anti-T. cruzi activity. Derivatives with propyl, isopropyl, and butyl groups at N1 showed high trypanocidal activity with low unspecific toxicity. usfq.edu.ec

Trichomonacidal Activity: In the series of 3-alkoxy-5-nitroindazoles, the introduction of an ω-(dialkylamino)alkyl chain at the N1 position was crucial for their potent trichomonacidal effects. researchgate.net

Data from SAR Studies

The following tables summarize key findings from SAR studies on various 5-nitroindazole derivatives, illustrating the impact of specific structural modifications on their biological activities.

Table 1: SAR of 3- and 1-Substituted 5-Nitroindazoles against Protozoa researchgate.net

| Compound | C3-Substituent | N1-Substituent | Activity Highlight |

|---|---|---|---|

| 5 | -OCH2CH3 | -(CH2)2-N(CH2CH3)2 | Remarkable trichomonacidal activity |

| 6 | -OCH2CH3 | -(CH2)3-N(CH2CH3)2 | Remarkable trichomonacidal activity |

| 8 | -OH | -(CH2)2-N(CH2CH3)2 | Remarkable trichomonacidal and interesting antichagasic activity |

| 9 | -OH | -(CH2)3-N(CH2CH3)2 | Remarkable trichomonacidal activity |

| 10 | -OH | -(CH2)2-N(C4H8O) | Interesting antichagasic and moderate antineoplastic activity |

| 11 | -OH | -(CH2)3-N(C4H8O) | Interesting antichagasic and moderate antineoplastic activity |

| 17 | -OCH2C6H5 | -(CH2)2-N(CH2CH3)2 | Remarkable trichomonacidal activity |

Table 2: SAR of 1,2-Disubstituted 5-Nitroindazolin-3-ones against T. cruzi usfq.edu.ec

| Compound | N1-Substituent | N2-Substituent | Activity Highlight |

|---|---|---|---|

| 22 | Propyl | Benzyl | High trypanocidal activity, low toxicity |

| 23 | Isopropyl | Benzyl | High trypanocidal activity, low toxicity |

| 24 | Butyl | Benzyl | High trypanocidal activity, low toxicity |

Table 3: SAR of C3-Position Modified Indazoles as AHR Agonists researchgate.net

| Compound | Key Structural Feature | AHR Agonist Activity (EC50, µM) |

|---|---|---|

| 24e | 5-((1H-indazol-3-yl)methylene)-3-(prop-2-yn-1-yl)-2-thioxoimidazolidin-4-one | 0.015 |

Advanced Spectroscopic and Crystallographic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as a cornerstone for the structural analysis of indazole derivatives. Through a combination of proton (¹H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N) NMR, researchers can piece together the molecular puzzle, assigning specific atoms to their positions within the indazole framework. nih.govnih.gov

Proton NMR (¹H NMR) is instrumental in identifying the substitution pattern on the indazole ring. In a comprehensive study, the reaction between 5-nitro-1H-indazole and formaldehyde (B43269) in acidic conditions was shown to produce the 1-substituted isomer, (5-nitro-1H-indazol-1-yl)methanol. nih.govacs.org The isolated compounds were initially characterized using ¹H NMR in DMSO-d₆, which confirmed their identity as 1-substituted indazoles. nih.govacs.org

Theoretical calculations using the Gauge-Invariant Atomic Orbital (GIAO) method have been employed to predict the ¹H NMR chemical shifts, providing a strong basis for experimental observations. nih.govacs.org The chemical shifts of the protons on the aromatic indazole ring are notably influenced by the position of the nitro group. nih.gov While the chemical shift of the methanol (B129727) group's OH proton varies significantly with the solvent, the CH₂ protons provide valuable structural information. nih.gov

Table 1: Calculated ¹H NMR Chemical Shifts (δ in ppm) for (5-Nitro-1H-indazol-1-yl)methanol (Calculated at the GIAO/B3LYP/6-311++G(d,p) level)

| Proton | Calculated Chemical Shift (ppm) |

| H3 | 8.35 |

| H4 | 8.80 |

| H6 | 8.30 |

| H7 | 7.93 |

| CH₂ | 5.92 |

| OH | 6.70 |

| Data sourced from a theoretical study on indazole derivatives. nih.gov |

Carbon-13 NMR (¹³C NMR) provides a detailed map of the carbon framework of the molecule. For (1H-indazol-1-yl)methanol derivatives, ¹³C NMR data, in conjunction with theoretical GIAO calculations, has been crucial for structural confirmation. nih.govacs.org The presence and position of the electron-withdrawing nitro group significantly affect the chemical shifts of the carbon atoms within the indazole ring. nih.gov Solid-state cross-polarization magic-angle spinning (CPMAS) ¹³C NMR has also been used to characterize these derivatives, offering insights into their solid-state structure. nih.gov

Table 2: Calculated ¹³C NMR Chemical Shifts (δ in ppm) for (5-Nitro-1H-indazol-1-yl)methanol (Calculated at the GIAO/B3LYP/6-311++G(d,p) level)

| Carbon | Calculated Chemical Shift (ppm) |

| C3 | 136.1 |

| C3a | 122.9 |

| C4 | 120.2 |

| C5 | 143.5 |

| C6 | 118.8 |

| C7 | 111.9 |

| C7a | 141.5 |

| CH₂ | 71.9 |

| Data sourced from a theoretical study on indazole derivatives. nih.gov |

Nitrogen-15 NMR (¹⁵N NMR) is a powerful tool for distinguishing between N1 and N2 isomers of indazoles, a task that can be challenging using ¹H and ¹³C NMR alone. nih.govnih.gov For the products of the reaction between NH-indazoles and formaldehyde, ¹⁵N NMR data was collected and compared with GIAO calculations. nih.govacs.org This multinuclear approach has been particularly valuable in characterizing 2-substituted derivatives for the first time. nih.govacs.org The calculated ¹⁵N NMR chemical shifts provide distinct values for the N1 and N2 atoms, allowing for unambiguous site differentiation. nih.gov

Table 3: Calculated ¹⁵N NMR Chemical Shifts (δ in ppm) for (5-Nitro-1H-indazol-1-yl)methanol (Calculated at the GIAO/B3LYP/6-311++G(d,p) level, referenced to nitromethane)

| Nitrogen | Calculated Chemical Shift (ppm) |

| N1 | -154.5 |

| N2 | -70.9 |

| NO₂ | -19.4 |

| Data sourced from a theoretical study on indazole derivatives. nih.gov |

Two-dimensional NMR (2D-NMR) techniques, such as Heteronuclear Single Quantum Coherence (HSQC), Heteronuclear Multiple Bond Correlation (HMBC), and Correlation Spectroscopy (COSY), are essential for confirming isomeric structures. These experiments reveal through-bond correlations between protons and carbons (or other nuclei), which allows for the definitive assignment of all signals and confirms the connectivity of the molecular structure. While specific 2D-NMR experimental data for (5-Nitro-1H-indazol-3-yl)methanol is not detailed in the surveyed literature, such techniques are standard practice for the unambiguous structural elucidation of complex heterocyclic molecules and their isomers.

X-ray Crystallography for Solid-State Structural Determination

While NMR provides invaluable data on molecular structure in solution, X-ray crystallography offers a definitive view of the compound's arrangement in the solid state.

The first X-ray crystal structures have been reported for four (1H-indazol-1-yl)methanol derivatives, including (5-nitro-1H-indazol-1-yl)methanol (referred to as compound 2c ). nih.govacs.org The analysis confirmed that the reaction with formaldehyde results in substitution at the N1 position. nih.gov The crystal structure of the 5-nitro derivative reveals that the molecules form dimers in the solid state. acs.org These dimers are held together by intermolecular hydrogen bonds between the hydroxyl group's hydrogen atom of one molecule and the N2 atom of a neighboring molecule (O–H···N). acs.org This structural information is critical for understanding the intermolecular forces that govern the properties of the material in its solid form. acs.org

Intermolecular Interactions (Hydrogen Bonding, π–π Stacking, Halogen Bonds)

The crystal structure of indazole derivatives, including those with a 5-nitro substitution, is significantly influenced by a network of intermolecular interactions. In the crystal structures of (1H-indazol-1-yl)methanol derivatives, molecules typically form dimers through intermolecular O–H···N hydrogen bonds. nih.govacs.org

While classical hydrogen bonds are prominent, other interactions can also be observed. In the crystal structure of 3-chloro-1-methyl-5-nitro-1H-indazole, no classical hydrogen bonds are present; however, the molecules form dimers organized around a symmetry center, featuring a close contact of 3.066 (2) Å between a nitro-oxygen atom and a chlorine atom, a distance shorter than the sum of their van der Waals radii. researchgate.net

| Interaction Type | Participating Groups/Atoms | Description | Source |

|---|---|---|---|

| Hydrogen Bonding (O-H···N) | Alcohol (O-H), Indazole Ring (N) | Forms dimeric structures in (1H-indazol-1-yl)methanol derivatives. | nih.govacs.org |

| Hydrogen Bonding (C-H···O) | Indazole Ring (C-H), Nitro Group (O) | Links molecular stacks in related crystal structures. | nih.govresearchgate.net |

| π–π Stacking | Indazole Ring, Phenyl Rings | Creates oblique stacks along the a-axis in related structures. | nih.govresearchgate.net |

| Halogen Bond-like Contact (Cl···O) | Chlorine, Nitro Group (O) | A close contact of 3.066 (2) Å observed in a chloro-nitro-indazole derivative. | researchgate.net |

Conformational Analysis in the Solid State

Crystallographic studies provide precise data on the conformation of nitro-indazole derivatives in the solid state. The indazole ring system itself is typically planar. nih.govresearchgate.net In a related structure, the indazole portion is planar to within 0.0171 (10) Å. nih.govresearchgate.net

Substituents on the ring, however, often exhibit some torsion. The nitro group in a 5-nitro-indazole derivative was found to be twisted out of the indazole plane by 6.50 (6)°. nih.govresearchgate.net The conformation of the methanol group relative to the indazole ring has also been determined for several (1H-indazol-1-yl)methanol derivatives. nih.govacs.org For a series of three nitro-substituted derivatives, the average torsion angles for N2–N1–C–O and N1–C–O–H were found to be 85.7° and 100.3°, respectively. acs.org

| Parameter | Description | Value | Source |

|---|---|---|---|

| Indazole Ring Planarity | Deviation from the mean plane. | ~0.017 Å | nih.govresearchgate.net |

| Nitro Group Twist Angle | Dihedral angle between the nitro group and the indazole plane. | 6.50 (6)° | nih.govresearchgate.net |

| Torsion Angle (N2–N1–C–O) | Rotation around the N1-C bond for the methanol substituent. | 85.7° (average for nitro derivatives) | acs.org |

| Torsion Angle (N1–C–O–H) | Rotation around the C-O bond of the methanol substituent. | 100.3° (average for nitro derivatives) | acs.org |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a key technique for determining the molecular weight and probing the structure of this compound through its fragmentation patterns. The compound has a molecular formula of C₈H₇N₃O₃, corresponding to a molecular weight of approximately 193.16 g/mol . nih.gov

In mass spectrometric analysis, the compound is expected to show a prominent molecular ion peak ([M]⁺) or a protonated molecular ion ([M+H]⁺) at m/z 193 or 194, respectively. nih.gov The fragmentation of nitro-containing aromatic compounds can be complex, sometimes involving photochemical decomposition of the nitro group under certain ionization conditions. nih.gov For indazole-type structures, cleavage often occurs at the substituent position. researchgate.net

Expected fragmentation pathways for this compound would include:

Loss of the hydroxymethyl group (•CH₂OH), leading to a fragment ion at m/z 162.

Loss of the nitro group (•NO₂), resulting in a fragment at m/z 147.

Loss of water (H₂O) from the protonated molecule, yielding an ion at m/z 176.

Cleavage of the indazole ring system, leading to smaller characteristic fragment ions.

| Ion Type | Formula | Predicted m/z | Description |

|---|---|---|---|

| [M]⁺ | [C₈H₇N₃O₃]⁺ | 193 | Molecular Ion |

| [M+H]⁺ | [C₈H₈N₃O₃]⁺ | 194 | Protonated Molecular Ion |

| [M-CH₂OH]⁺ | [C₇H₄N₃O₂]⁺ | 162 | Loss of hydroxymethyl group |

| [M-NO₂]⁺ | [C₈H₇N₂O]⁺ | 147 | Loss of nitro group |

| [M+H-H₂O]⁺ | [C₈H₆N₃O₂]⁺ | 176 | Loss of water from protonated ion |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the various functional groups within the this compound molecule by detecting their characteristic vibrational frequencies. ucdavis.edu The IR spectrum provides a molecular "fingerprint" that confirms the presence of key structural components. ucdavis.edu

The key functional groups and their expected absorption regions are:

O–H Stretch: A broad and strong absorption band is expected in the region of 3600-3300 cm⁻¹ due to the hydroxyl group of the methanol substituent. openstax.orglibretexts.org

N–H Stretch: The N-H bond in the indazole ring typically shows a sharper absorption in the 3500-3300 cm⁻¹ range. openstax.org

Aromatic C–H Stretch: Absorptions for C-H bonds on the benzene (B151609) ring portion of the indazole are expected just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹). vscht.cz

NO₂ Stretch: The nitro group is characterized by two strong absorptions: an asymmetric stretch typically between 1550-1500 cm⁻¹ and a symmetric stretch between 1360-1300 cm⁻¹. researchgate.net For a related nitro-indazole derivative, these were observed at 1516 cm⁻¹ and 1338 cm⁻¹. researchgate.net

C=C Stretch: Aromatic ring C=C stretching vibrations appear in the 1600-1400 cm⁻¹ region. vscht.cz

C–O Stretch: The C-O stretching vibration of the primary alcohol is expected to produce a strong band in the 1050-1000 cm⁻¹ range. ucdavis.edu

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Source |

|---|---|---|---|

| Alcohol (O-H) | Stretch, H-bonded | 3600 - 3300 (broad) | openstax.orglibretexts.org |

| Indazole (N-H) | Stretch | 3500 - 3300 | openstax.org |

| Aromatic (C-H) | Stretch | 3100 - 3000 | vscht.cz |

| Nitro (NO₂) | Asymmetric Stretch | 1550 - 1500 | researchgate.net |

| Nitro (NO₂) | Symmetric Stretch | 1360 - 1300 | researchgate.net |

| Aromatic (C=C) | Ring Stretch | 1600 - 1400 | vscht.cz |

| Alcohol (C-O) | Stretch | ~1050 - 1000 | ucdavis.edu |

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the properties of indazole systems, offering a balance between computational cost and accuracy.

Energetic Stability of Indazole Tautomers

The indazole core can exist in two primary tautomeric forms: the 1H- and 2H-tautomers. The position of the nitro group and other substituents on the indazole ring can influence the relative stability of these tautomers.

Theoretical calculations have consistently shown that for the parent indazole molecule, the 1H-tautomer is thermodynamically more stable than the 2H-tautomer. beilstein-journals.orgnih.gov MP2/cc-pVTZ level calculations indicate the 1H-tautomer is more stable by 13.6 kJ mol⁻¹, a finding supported by various other computational methods. researchgate.net This preference is generally attributed to aromaticity, with the 1H form exhibiting greater stability. researchgate.net For many substituted indazoles, the 1H-tautomer remains the more stable form. researchgate.netnih.gov For instance, a study on 5-nitroindazole (B105863) derivatives confirmed that the 1H-tautomer is the dominant form in solution, and its stability is not significantly affected by the solvent or concentration. researchgate.net

However, the presence and position of substituents can modulate this energy difference. For example, while the 1H-tautomer of 3-NO₂ indazole is still more stable, the energy gap between the two tautomers is reduced. researchgate.net In a study of the reaction between 5-nitro-1H-indazole and formaldehyde (B43269), theoretical calculations were essential in confirming the formation of the (1H-indazol-1-yl)methanol derivative, which is consistent with the greater stability of the 1H-tautomer. nih.gov

Table 1: Calculated Relative Stabilities of Indazole Tautomers This table is for illustrative purposes and combines findings from multiple studies on substituted indazoles. Specific values for (5-Nitro-1H-indazol-3-yl)methanol may vary.

| Indazole Derivative | Computational Method | More Stable Tautomer | Energy Difference (kJ mol⁻¹) | Reference |

|---|---|---|---|---|

| Indazole (Parent) | MP2/cc-pVTZ | 1H | 13.6 | researchgate.net |

| Indazole (Parent) | MP2/6-31G** | 1H | 15 | nih.govresearchgate.net |

| 5-Nitroindazole | DFT (unspecified) | 1H | Not specified | researchgate.net |

| 3-Nitroindazole | DFT (unspecified) | 1H | Reduced vs. parent | researchgate.net |

Reaction Mechanism Elucidation

DFT calculations have been instrumental in elucidating the mechanisms of reactions involving indazoles. A notable example is the addition of formaldehyde to various nitro-substituted 1H-indazoles, including the 5-nitro derivative, in an acidic aqueous medium. nih.govresearchgate.net

The study investigated the reaction of 5-nitro-1H-indazole (among others) with formaldehyde in aqueous HCl, which leads to the formation of (5-nitro-1H-indazol-1-yl)methanol. nih.gov Theoretical calculations helped to unravel the reaction pathway. Given that protonated formaldehyde is a much weaker base than indazoles, a direct reaction between the indazolium cation and formaldehyde is unlikely. nih.gov The proposed mechanism, supported by DFT, involves the neutral indazole tautomer reacting with protonated formaldehyde. nih.govresearchgate.net This highlights the importance of considering the protonation states of reactants under specific reaction conditions.

DFT has also been applied to understand other reaction types, such as the (3 + 1) cheletropic addition between a phosphetane (B12648431) catalyst and a nitroarene substrate, which was identified as the turnover-limiting step in a particular synthetic route for 1H-indazoles. nih.gov

Prediction of Spectroscopic Parameters

Gauge-Invariant Atomic Orbital (GIAO) calculations, a method rooted in DFT, are widely used for the accurate prediction of NMR chemical shifts. This approach has been successfully applied to distinguish between different isomers and tautomers of indazole derivatives.

In the study of the reaction between nitroindazoles and formaldehyde, GIAO calculations at the B3LYP/6-311++G(d,p) level were crucial. nih.govresearchgate.net The calculated ¹H, ¹³C, and ¹⁵N NMR chemical shifts provided a solid theoretical foundation for the experimental observations made through solution and solid-state NMR. nih.gov These calculations confirmed that the major product from the reaction of 5-nitro-1H-indazole was indeed the N1-substituted (5-nitro-1H-indazol-1-yl)methanol. nih.govacs.org The agreement between the calculated and experimental spectra was essential for the definitive structural assignment of the products. nih.gov

The influence of solvent on chemical shifts can also be modeled. Studies on other heterocyclic systems have shown that DFT calculations using an appropriate solvent model, like the Integral Equation Formalism for the Polarizable Continuum Model (IEFPCM), can provide satisfactory predictions of chemical shifts in various solvents. unn.edu.ng

Table 2: Representative GIAO-Calculated NMR Chemical Shifts for (Indazol-1-yl)methanol Derivatives Data extracted from a study on the addition of formaldehyde to indazoles. nih.gov This table illustrates the utility of the method.

| Compound | Atom | Calculated Chemical Shift (δ, ppm) |

|---|---|---|

| (5-Nitro-1H-indazol-1-yl)methanol | N1 | -171.7 |

| N2 | -69.6 | |

| CH₂ | 69.8 | |

| (5-Nitro-2H-indazol-2-yl)methanol | N1 | -65.0 |

| N2 | -145.4 | |

| CH₂ | 76.0 |

Molecular Modeling and Docking Studies

Molecular modeling and docking are computational techniques used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. These studies focus on the molecular interactions, such as hydrogen bonds, hydrophobic contacts, and electrostatic forces.

For indazole derivatives, docking studies have been employed to understand their interaction with various protein targets. For instance, a series of 5-nitro-N-phenyl-3-(phenylamino)-1H-indazole-1-carboxamide derivatives were synthesized, and their interactions with target proteins were investigated using molecular docking. researchgate.net These analyses revealed complex interactions involving hydrophobic contacts and electrostatic forces, which were further supported by molecular dynamics simulations demonstrating stable binding. researchgate.net

Similarly, docking analyses of other indazole-containing compounds have identified key amino acid residues, such as VAL135, GLN185, ARG141, and ASP200, as essential for binding within the active site of receptors like GSK-3β. researchgate.net These studies provide a structural basis for the observed activities and guide the rational design of new derivatives with improved binding affinity. The focus of these computational analyses is on the nature and geometry of the intermolecular interactions rather than the ultimate biological outcome.

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure and a specific activity of a set of compounds. youtube.com These models use molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules.

QSAR studies have been conducted on various classes of nitroaromatic compounds and indazole derivatives. nih.govnih.govnih.gov For nitroaromatic compounds, QSAR models have been developed to predict various endpoints by correlating biological activity with descriptors like hydrophobicity, electronic parameters (such as the energy of the Lowest Unoccupied Molecular Orbital, E_LUMO), and steric properties. mdpi.com

In the context of indazole derivatives, 3D-QSAR techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been used. nih.govnih.gov These methods generate 3D fields around the molecules to represent their steric and electrostatic properties, which are then correlated with their activity. nih.gov Such models help in understanding which structural features are important for the activity of the compounds. For example, a QSAR study on indazole derivatives as GSK-3β inhibitors identified that descriptors related to topology, electronic potential, and hydrophobicity were crucial for their biological activity. researchgate.net It is important to note that these QSAR studies focus on the correlation of structural features with activity, not directly on pharmacological efficacy itself.

Table 3: Common Descriptors Used in QSAR Studies of Nitroaromatic and Indazole Compounds

| Descriptor Type | Example Descriptors | Relevance |

|---|---|---|

| Electronic | E_LUMO, Dipole Moment, Partial Atomic Charges | Relates to reactivity and intermolecular interactions. mdpi.com |

| Hydrophobic | LogP, Hydrophobic Surface Area | Influences membrane permeability and binding to hydrophobic pockets. researchgate.netmdpi.com |

| Steric/Topological | Molecular Weight, Molecular Connectivity Index | Describes the size and shape of the molecule. nih.govwho.int |

| 3D Field-Based | CoMFA/CoMSIA Fields (Steric, Electrostatic) | Provides a 3D map of favorable and unfavorable interaction regions. nih.govnih.gov |

Chemical Reactivity and Derivatization

Transformations of the Hydroxymethyl Group

The hydroxymethyl group at the C3 position of the indazole ring is a key site for chemical derivatization. It can undergo both oxidation and nucleophilic substitution reactions to yield a variety of functionalized indazole derivatives.

The hydroxymethyl group of (5-Nitro-1H-indazol-3-yl)methanol can be oxidized to form the corresponding aldehyde or carboxylic acid. For instance, oxidation using agents like potassium permanganate (B83412) or chromium trioxide can yield 5-nitro-1H-indazole-3-carbaldehyde or 5-nitro-1H-indazole-3-carboxylic acid, respectively. smolecule.com

The synthesis of 5-nitro-1H-indazole-3-carbaldehyde has been achieved through the nitrosation of 5-nitro-indole. nih.govrsc.orgrsc.orgrsc.org This transformation provides a key intermediate for creating a variety of polyfunctionalized 3-substituted indazoles. nih.govrsc.orgrsc.org The aldehyde functional group can then be further converted into other functionalities such as alkenes or various heteroaromatic systems. nih.govrsc.orgrsc.org

Similarly, 5-nitro-1H-indazole-3-carboxylic acid can be synthesized from its corresponding methyl ester, methyl 5-nitro-1H-indazole-3-carboxylate. chemicalbook.com This carboxylic acid derivative serves as a valuable precursor for further chemical modifications.

Table 1: Oxidation Reactions of this compound

| Starting Material | Product | Reagents and Conditions |

| This compound | 5-Nitro-1H-indazole-3-carbaldehyde | Potassium permanganate or chromium trioxide smolecule.com |

| This compound | 5-Nitro-1H-indazole-3-carboxylic acid | Potassium permanganate or chromium trioxide smolecule.com |

| 5-Nitro-indole | 5-Nitro-1H-indazole-3-carbaldehyde | NaNO₂, HCl, DMF, 80°C nih.gov |

| Methyl 5-nitro-1H-indazole-3-carboxylate | 5-Nitro-1H-indazole-3-carboxylic acid | Hydrolysis |

The hydroxyl group of the hydroxymethyl moiety is susceptible to nucleophilic substitution. smolecule.com This allows for the introduction of various functional groups, such as halides, ethers, or esters, at the C3-position of the indazole ring. These reactions typically proceed under controlled conditions to facilitate the displacement of the hydroxyl group by a nucleophile. smolecule.com For example, reaction with a halide source can produce the corresponding 3-(halomethyl)-5-nitro-1H-indazole.

Post-Synthetic Modifications on the Indazole Ring System

The indazole ring of this compound and its derivatives is amenable to a variety of post-synthetic modifications, including cross-coupling, alkylation, arylation, amidation, and acylation reactions. These transformations are crucial for the synthesis of complex indazole-based molecules.

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for forming carbon-carbon bonds and has been successfully applied to indazole systems. nih.govnih.govmdpi.comrsc.org This palladium-catalyzed reaction typically involves the coupling of a halo-indazole derivative with a boronic acid or its ester. nih.govrsc.org

For instance, 3-chloroindazole derivatives can be coupled with various aryl and heteroaryl boronic acids to yield 3-arylindazoles in good to excellent yields. nih.gov The reaction conditions are generally mild, tolerating a diverse range of functional groups. nih.govnih.gov The use of specific palladium precatalysts and ligands can enhance the efficiency and scope of this transformation. nih.gov The functionalization at the C3 position of the 1H-indazole is particularly important for modulating the pharmaceutical activity of indazole derivatives. mdpi.com

Table 2: Suzuki-Miyaura Cross-Coupling of Indazole Derivatives

| Indazole Substrate | Coupling Partner | Catalyst System | Product |

| 3-Chloroindazole | 5-Indole boronic acid | Pd₂(dba)₃ / SPhos | 3-(1H-Indol-5-yl)-1H-indazole nih.gov |

| N-(7-Bromo-1H-indazol-4-yl)-4-methylbenzenesulfonamide | (4-Methoxyphenyl)boronic acid | Pd catalyst | N-(7-(4-Methoxyphenyl)-1H-indazol-4-yl)-4-methylbenzenesulfonamide nih.gov |

| Tert-butyl 3-iodo-1H-indazole-1-carboxylate | (2-Furyl)boronic acid | Ferrocene-based Palladium Complex | Tert-butyl 3-(2-furyl)-1H-indazole-1-carboxylate mdpi.com |

The nitrogen atoms of the indazole ring can be alkylated or arylated to produce N1- and N2-substituted derivatives. The regioselectivity of these reactions is influenced by the reaction conditions, including the base, solvent, and the nature of the alkylating or arylating agent, as well as the substituents on the indazole ring. researchgate.netbeilstein-journals.orgnih.govbeilstein-journals.orgd-nb.info

Direct alkylation of 1H-indazoles often leads to a mixture of N1- and N2-substituted products. beilstein-journals.orgnih.gov However, selective N1- or N2-alkylation can be achieved under specific conditions. beilstein-journals.orgd-nb.infoorganic-chemistry.org For example, the use of sodium hydride in tetrahydrofuran (B95107) has been shown to favor N1-alkylation for certain C3-substituted indazoles. beilstein-journals.org Conversely, employing specific catalysts like trifluoromethanesulfonic acid or copper(II) triflate can promote selective N2-alkylation. organic-chemistry.org

Arylation of the indazole nitrogen can be accomplished through methods like the Ullmann reaction or SNAr reactions. nih.govscilit.commdpi.comproquest.comresearchgate.net For example, 1-aryl-5-nitro-1H-indazoles have been synthesized from the corresponding arylhydrazones via an intramolecular SNAr cyclization. nih.govscilit.commdpi.comproquest.comresearchgate.net

Table 3: Alkylation and Arylation of Indazole Derivatives

| Indazole Substrate | Reagent | Conditions | Major Product |

| Methyl 5-bromo-1H-indazole-3-carboxylate | Isopropyl iodide | NaH, DMF | Mixture of N1- and N2-isopropyl derivatives nih.gov |

| Methyl 5-bromo-1H-indazole-3-carboxylate | Alkyl tosylate | Cs₂CO₃, dioxane | N1-alkylated product nih.gov |

| 1H-Indazole | Alkyl 2,2,2-trichloroacetimidate | TfOH or Cu(OTf)₂ | N2-alkylated product organic-chemistry.org |

| 2-Fluoro-5-nitrobenzaldehyde arylhydrazone | Base | SNAr cyclization | 1-Aryl-5-nitro-1H-indazole nih.govscilit.commdpi.comproquest.com |

The nitrogen atoms of the indazole ring can also undergo amidation and acylation reactions. Similar to alkylation, regioselective N-acylation can be achieved, often favoring the N1-substituted product due to thermodynamic stability. d-nb.infonih.gov The N1-acylindazole can then be further manipulated, for instance, through reductive deacetoxylation to yield N1-alkylindazoles. d-nb.infonih.gov These reactions provide another avenue for the diversification of the indazole scaffold, enabling the introduction of amide and acyl functionalities that can be crucial for biological activity.

Functional Group Interconversions on the Nitro Group (e.g., reduction to amine)

The nitro group at the 5-position of the indazole ring is a versatile functional handle that can be converted into other functionalities, most notably the amino group. The reduction of the nitro group to an amine is a critical transformation, as the resulting (5-amino-1H-indazol-3-yl)methanol is a key intermediate for the synthesis of various compounds with potential biological activities. This reduction can be achieved using several established methods for aromatic nitro compounds. commonorganicchemistry.comyoutube.com

Commonly employed methods include catalytic hydrogenation and metal-mediated reductions. Catalytic hydrogenation using reagents like palladium on carbon (Pd/C) or Raney nickel with a hydrogen source is a clean and efficient method. commonorganicchemistry.com However, care must be taken as these conditions can sometimes affect other functional groups.

Metal-based reductions offer a reliable alternative. Reagents such as iron powder in the presence of an acid like hydrochloric acid or ammonium (B1175870) chloride, or tin(II) chloride (SnCl₂) in an acidic medium, are frequently used for the chemoselective reduction of aromatic nitro groups. commonorganicchemistry.comyoutube.comnih.gov For instance, the reduction of a related compound, 3-iodo-5-nitro-1H-indazole, to 3-iodo-1H-indazol-5-amine has been successfully carried out using iron powder and ammonium chloride in a mixture of ethanol (B145695) and water. chemicalbook.com This suggests that similar conditions would be effective for the reduction of this compound.

The choice of reducing agent can be critical to avoid unwanted side reactions and to ensure the integrity of the hydroxymethyl group at the 3-position.

Table 1: Representative Conditions for the Reduction of Nitroindazoles

| Starting Material | Reagent(s) | Solvent(s) | Conditions | Product | Reference(s) |

|---|---|---|---|---|---|

| 3-Iodo-5-nitro-1H-indazole | Fe, NH₄Cl | Ethanol, Water | 80°C, 0.5 h | 3-Iodo-1H-indazol-5-amine | chemicalbook.com |

| 6-Nitro-3,3a,4,5-tetrahydro-2H-benzo[g]indazole derivatives | Fe powder, HCl | Ethanol, Water | Reflux, 1 h | 6-Amino-3,3a,4,5-tetrahydro-2H-benzo[g]indazole derivatives | nih.gov |

| Aromatic Nitro Compounds | Hydrazine (B178648) glyoxylate (B1226380), Zn or Mg powder | - | Room Temperature | Corresponding Amines | niscpr.res.in |

| Aromatic Nitro Compounds | SnCl₂ | - | - | Corresponding Amines | commonorganicchemistry.comyoutube.com |

| Aromatic Nitro Compounds | H₂/Pd/C | Ethanol | Microwave, 140°C, 10 min | Corresponding Amines | easycdmo.com |

Reactivity at Different Nitrogen Positions (N1 vs. N2)

The indazole ring possesses two nitrogen atoms, N1 and N2, which can both act as nucleophiles, particularly in alkylation reactions. The direct alkylation of an N-unsubstituted indazole like this compound typically results in a mixture of N1 and N2 substituted products. nih.govconnectjournals.com The regioselectivity of this reaction is influenced by several factors, including the nature of the electrophile, the base, the solvent, and the electronic and steric effects of the substituents on the indazole ring. beilstein-journals.orgd-nb.info

The 1H-tautomer of indazole is generally considered to be thermodynamically more stable than the 2H-tautomer. connectjournals.combeilstein-journals.org Consequently, reactions carried out under conditions that favor thermodynamic equilibrium often yield the N1-substituted isomer as the major product. d-nb.info Conversely, kinetically controlled conditions may favor the formation of the N2-isomer. connectjournals.com

Studies on the alkylation of substituted indazoles have provided insights into directing the substitution to either the N1 or N2 position. For instance, the use of sodium hydride (NaH) as a base in tetrahydrofuran (THF) has been shown to favor N1-alkylation for a range of C3-substituted indazoles. beilstein-journals.org In contrast, specific substituents, particularly at the C7 position, can sterically or electronically favor N2-alkylation. beilstein-journals.org

The choice of the alkylating agent is also crucial. For example, the use of trialkyl orthoformates has been reported as a method for the regioselective synthesis of 2-alkyl-2H-indazoles, proceeding through a proposed intramolecular rearrangement. connectjournals.com

The presence of the hydroxymethyl group at the 3-position and the nitro group at the 5-position in this compound will influence the electron distribution and steric environment of the N1 and N2 atoms, thereby affecting the regiochemical outcome of N-substitution reactions.

Table 2: Regioselectivity in the N-Alkylation of Substituted Indazoles

| Indazole Substrate | Electrophile | Base | Solvent | Product Ratio (N1:N2) | Reference(s) |

|---|---|---|---|---|---|

| Methyl 5-bromo-1H-indazole-3-carboxylate | Isopropyl iodide | NaH | DMF | 38% : 46% | nih.gov |

| 3-Carboxymethyl-1H-indazole | Alkyl bromide | NaH | THF | >99% N1-selectivity | beilstein-journals.org |

| 7-Nitro-1H-indazole | Alkyl bromide | NaH | THF | ≥96% N2-selectivity | beilstein-journals.org |

| 5-Nitro-1H-indazole | Trimethyl orthoformate | - | - | N2-alkylation favored | connectjournals.com |

Advanced Applications in Chemical Research

Indazole Derivatives as Probes for Biological Targets

The utility of indazole derivatives as molecular probes provides valuable insights into biological pathways and disease mechanisms, distinct from their therapeutic applications. The specific substitution pattern of (5-Nitro-1H-indazol-3-yl)methanol offers a unique platform for designing probes to investigate biological targets with high precision.

Modulation of Enzyme Activity

Indazole-containing compounds have been identified as potent modulators of various enzymes, including indoleamine 2,3-dioxygenase 1 (IDO1) and a range of kinases. These enzymes are critical in cancer and inflammatory diseases, making them prime targets for mechanistic studies.

Indoleamine 2,3-dioxygenase 1 (IDO1): IDO1 is a heme-containing enzyme that catabolizes the essential amino acid tryptophan along the kynurenine pathway. nih.gov In the context of cancer, overexpression of IDO1 in tumor cells leads to a localized depletion of tryptophan, which suppresses the anti-tumor immune response. nih.gov Indazole derivatives have been explored as inhibitors of IDO1. For instance, a series of 4,6-substituted-1H-indazole derivatives have been synthesized and evaluated for their inhibitory activities against IDO1, with some compounds displaying potency in the micromolar range. nih.gov While direct studies on this compound are not extensively documented, its structural similarity to known indazole-based IDO1 inhibitors suggests its potential as a scaffold for developing probes to study IDO1 function and regulation. The indazole core is known to bind to the heme iron in the active site of the enzyme. acs.org

Kinases: Protein kinases are a large family of enzymes that regulate a majority of cellular processes. Their dysregulation is a hallmark of many diseases, particularly cancer. The 3-aminoindazole scaffold has been successfully utilized as a hinge-binding template for the design of potent receptor tyrosine kinase (RTK) inhibitors. nih.gov By incorporating an N,N'-diaryl urea moiety at the C4-position of 3-aminoindazole, researchers have generated a series of potent RTK inhibitors targeting the vascular endothelial growth factor receptor (VEGFR) and platelet-derived growth factor receptor (PDGFR) families. nih.gov Furthermore, a diarylamide 3-aminoindazole derivative has been identified as a potent pan-BCR-ABL inhibitor, effective against the T315I gatekeeper resistant mutant in chronic myeloid leukemia (CML). nih.gov These examples underscore the potential of the indazole core, including the 5-nitro substituted variant, in the development of chemical probes to investigate the kinome.

| Target Enzyme | Indazole Scaffold Example | Reported Activity |

| IDO1 | 4,6-substituted-1H-indazoles | IC50 = 0.74 µM (enzymatic assay) nih.gov |

| RTKs (VEGFR, PDGFR) | 3-aminoindazole-based ureas | Potent inhibition of kinase activity nih.gov |

| Pan-BCR-ABL | 3-aminoindazole diarylamide | Potent pan-inhibitor, including T315I mutant nih.gov |

Exploration of Antiprotozoal Mechanisms

The 5-nitro group is a key pharmacophore in a variety of antimicrobial agents. In the context of indazole derivatives, this functional group is instrumental in their antiprotozoal activity, primarily through the generation of radical species.

The mechanism of action of 5-nitroindazoles against protozoan parasites, such as Trypanosoma cruzi and Leishmania species, involves the enzymatic reduction of the nitro group within the parasite. mdpi.comnih.gov This reduction is typically carried out by nitroreductases present in these organisms, which have a low redox potential. encyclopedia.pubnih.gov The process generates highly reactive nitro anion radicals and other reactive oxygen species (ROS). mdpi.comnih.gov

These radical species can induce significant cellular damage through multiple pathways:

DNA Damage: The generated radicals can directly interact with parasitic DNA, causing strand breaks and other lesions that are lethal to the cell. encyclopedia.pub

Oxidative Stress: The formation of ROS leads to a state of oxidative stress within the parasite, damaging lipids, proteins, and other essential biomolecules. mdpi.com

Enzyme Inhibition: The reactive intermediates can covalently modify and inhibit crucial enzymes within the parasite. encyclopedia.pub

Electron Spin Resonance (ESR) studies have been employed to detect the formation of these radical intermediates, confirming this mechanism of action. nih.gov The selective activation of these nitro-compounds within the parasite, due to the presence of specific nitroreductases, provides a degree of selectivity, minimizing toxicity to the host. encyclopedia.pub This targeted generation of radical species makes 5-nitroindazole (B105863) derivatives, including this compound, valuable probes for studying the redox biology of protozoan parasites.

Indazoles as Building Blocks for Complex Heterocyclic Architectures

The indazole nucleus serves as a versatile scaffold for the synthesis of more complex heterocyclic systems. The functional groups present on this compound, namely the nitro group, the pyrazole (B372694) nitrogen atoms, and the hydroxymethyl group, offer multiple points for chemical modification and elaboration.

Synthesis of Fused-Ring Systems

The construction of fused-ring systems containing the indazole core is an active area of research, leading to novel structures with unique properties. While direct application of this compound in the synthesis of fused rings is not widely reported, general methodologies for indazole elaboration are relevant. One notable example is the single-step synthesis of fused tricyclic pyridazino[1,2-a]indazolium ring systems from 2-formyl dialkylanilines and hydroxylamine. nih.gov This transformation involves an exchange of the N–O bond of an oxime intermediate for the N–N bond of the indazole heterocycle. nih.gov Although this specific method does not start from a pre-formed indazole, it highlights the reactivity that can be harnessed to build complex fused architectures around the indazole core. Future work could explore the adaptation of such strategies to functionalized indazoles like this compound to create novel fused heterocyclic systems.

Construction of Multi-Heterocyclic Conjugates

The synthesis of molecules containing multiple heterocyclic moieties, or multi-heterocyclic conjugates, is a powerful strategy for developing compounds with novel biological activities. The indazole ring is an excellent component for such conjugates. An efficient route for the synthesis of 1-aryl-5-nitro-1H-indazoles has been developed, which involves the preparation of arylhydrazones followed by a deprotonation and nucleophilic aromatic substitution (SNAr) ring closure. nih.gov This methodology provides a straightforward way to attach various aryl heterocycles to the N1 position of the 5-nitroindazole core. The resulting multi-heterocyclic structures can be further elaborated to explore new chemical space and identify compounds with unique properties. The hydroxymethyl group at the 3-position of this compound provides an additional handle for conjugation to other heterocyclic systems, further expanding the possibilities for creating diverse molecular architectures.

Development of Chemical Tools and Research Reagents

Chemical probes are small molecules designed to study and manipulate biological systems. mskcc.orgnih.gov They are essential tools in chemical biology for target identification and validation. The development of chemical probes from scaffolds like indazole allows for the investigation of protein function in a native cellular context. mskcc.org While specific chemical probes derived directly from this compound are not yet prevalent in the literature, the structural features of this compound make it an attractive starting point for the design of such tools.

The indazole core can be functionalized to incorporate various reporter tags or reactive groups. For example, the hydroxymethyl group of this compound could be modified to attach:

Fluorophores: For use in fluorescence microscopy and flow cytometry to visualize the localization of the probe within cells.

Biotin (B1667282): For affinity purification of target proteins (pull-down assays) followed by identification using mass spectrometry.

Photoaffinity labels: To covalently cross-link the probe to its biological target upon photoactivation, enabling unambiguous target identification.

Structure-Activity Relationship (SAR) Studies in Chemical Biology

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry and chemical biology for understanding how the chemical structure of a compound influences its biological activity. For derivatives of this compound, SAR studies have been instrumental in optimizing their therapeutic potential across various disease models. These investigations systematically explore how modifications to the indazole core, the nitro group's position, and substitutions at various positions, particularly C3 and N1, impact the compound's potency and selectivity.

The 5-nitroindazole scaffold is a prominent feature in many biologically active molecules. Research has demonstrated its importance in compounds designed as anticancer, antioxidant, and antimicrobial agents. The insights gained from SAR studies guide the rational design of new analogues with improved efficacy and more desirable pharmacological profiles.

Key Structural Modifications and Their Impact on Biological Activity

Future Research Directions and Perspectives

Development of Novel and Sustainable Synthetic Routes

The synthesis of functionalized indazoles often presents challenges in controlling regioselectivity and achieving environmentally benign conditions. researchgate.net While general methods for creating indazole rings and introducing substituents are known, dedicated research into the synthesis of (5-Nitro-1H-indazol-3-yl)methanol could yield more efficient and sustainable routes.

Future research should pivot from traditional multi-step procedures, which may involve harsh reagents, towards more innovative strategies. One promising avenue is the development of one-pot or domino reactions that construct the functionalized indazole core in a single, streamlined process from simple precursors. mdpi.comresearchgate.net For instance, methods utilizing transition-metal-free conditions to assemble the indazole ring from components like N-tosylhydrazones and nitroaromatic compounds could be adapted for this target molecule. rsc.org

Furthermore, the direct and selective functionalization of the indazole core represents a significant area for advancement. Research into late-stage C-H functionalization, catalyzed by metals like rhodium or palladium, could provide direct pathways to introduce the methanol (B129727) group at the C3 position of 5-nitro-1H-indazole, bypassing the need for pre-functionalized starting materials. nih.gov Another area of exploration is the reaction of 5-nitroindazole (B105863) with formaldehyde (B43269), for which mechanistic understanding is crucial for optimizing yield and selectivity. nih.gov The development of biocatalytic or photochemical methods could also offer green alternatives to classical synthesis. ucdavis.edu

| Synthetic Strategy | Potential Advantages | Key Research Focus |

| One-Pot Synthesis | Increased efficiency, reduced waste, lower cost. | Designing reaction cascades from simple nitroaromatic precursors. researchgate.net |

| C-H Functionalization | Atom economy, access to novel derivatives. | Development of regioselective catalysts for C3-hydroxymethylation. nih.gov |

| Flow Chemistry | Improved safety, scalability, and control over reaction parameters. | Optimization of reaction conditions for continuous production. |

| Biocatalysis | High selectivity, mild conditions, reduced environmental impact. | Screening for enzymes that can perform regioselective hydroxylation. |

| Photochemical Synthesis | Access to unique reactive intermediates under mild conditions. ucdavis.edu | Investigating light-induced reactions for ring formation or functionalization. |

Exploration of Underexplored Reactivity Profiles

The chemical character of this compound is dictated by its three key functional components, yet their interplay and full reactive potential remain largely untapped. Future studies should systematically explore the reactivity of each site.

The hydroxymethyl group at C3 is a prime target for transformations. Its oxidation to the corresponding aldehyde, (5-nitro-1H-indazol-3-yl)carbaldehyde, would furnish a versatile intermediate for subsequent reactions like reductive aminations, Wittig reactions, and condensations to build molecular complexity. nih.gov Alternatively, nucleophilic substitution of the hydroxyl group could lead to ethers, esters, or halides, providing further handles for diversification. smolecule.com

The nitro group at C5 is not merely a passive substituent; its strong electron-withdrawing nature significantly influences the reactivity of the entire indazole ring system. Moreover, the selective reduction of this nitro group to an amine (5-amino-1H-indazol-3-yl)methanol would yield a key intermediate with orthogonal reactivity, enabling derivatization through amide bond formation or diazotization. The electrochemical properties and the formation of nitro anion radicals, which have been studied in related nitroindazoles, present an avenue for exploring novel redox-based transformations or understanding mechanisms of action. nih.gov

Finally, the ambident nucleophilicity of the indazole nitrogens (N1 and N2) presents both a challenge and an opportunity. While alkylation often yields a mixture of isomers researchgate.net, developing highly regioselective protocols for functionalizing either N1 or N2 of this compound is a critical goal. Recent advances in thermodynamically controlled, N1-selective alkylations could be applied to this scaffold. rsc.org

| Functional Group | Potential Reaction | Research Objective |

| C3-Methanol | Oxidation | Generate versatile aldehyde intermediate for further synthesis. nih.gov |

| C3-Methanol | Nucleophilic Substitution | Introduce diverse functional groups (ethers, esters, halides). smolecule.com |

| C5-Nitro Group | Selective Reduction | Create an amine handle for amide coupling and other transformations. |

| C5-Nitro Group | Radical Chemistry | Investigate the reactivity of the nitro anion radical. nih.gov |

| Indazole Nitrogens | Regioselective Alkylation/Arylation | Achieve controlled synthesis of N1 or N2 substituted derivatives. researchgate.netrsc.org |

Advanced Structural and Mechanistic Investigations

A deeper understanding of the structure and reaction mechanisms of this compound is paramount for its rational application. Advanced analytical and computational techniques can provide unprecedented insights.

High-resolution X-ray crystallography can be employed to determine the precise solid-state structure of the molecule and its derivatives. Such studies can reveal key information about bond lengths, angles, and intermolecular interactions like hydrogen bonding and π–π stacking, which are crucial for designing materials or understanding receptor binding. nih.govresearchgate.net

Mechanistic investigations into its synthesis and reactions are essential. For example, studying the reaction of nitro-indazoles with formaldehyde to form the hydroxymethyl group requires detailed kinetic analysis and the use of in-situ spectroscopic techniques (e.g., NMR, IR) to identify transient intermediates. nih.gov This would clarify the roles of different tautomers (1H vs. 2H) and the protonation states involved in the reaction. chemicalbook.com

Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful tool to complement experimental work. DFT calculations can be used to:

Determine the relative thermodynamic stability of N1-H and N2-H tautomers. austinpublishinggroup.com

Model reaction pathways and calculate activation energies to predict reactivity and regioselectivity.

Simulate spectroscopic data (NMR, IR) to aid in the characterization of new compounds. nih.gov

Investigate the electronic structure to understand how the nitro group influences the molecule's properties.

| Investigation Technique | Research Question | Expected Outcome |

| X-ray Crystallography | What is the solid-state conformation and packing? | Detailed 3D structural data, understanding of intermolecular forces. researchgate.net |

| In-situ Spectroscopy (NMR, IR) | What intermediates are formed during key reactions? | Elucidation of reaction pathways and kinetics. |

| DFT Calculations | What is the most stable tautomer? What is the mechanism of a given reaction? | Prediction of structure, stability, and reactivity; corroboration of experimental data. nih.gov |

| Cyclic Voltammetry | What is the redox potential of the nitro group? | Insight into the electronic properties and potential for redox-based reactions. nih.gov |

Expanding the Chemical Space of Indazole-Based Research Tools

This compound is an ideal starting point for creating libraries of diverse indazole derivatives for screening in various applications. Its multiple functionalization points allow for the systematic expansion of the chemical space around the indazole core.

Diversity-oriented synthesis (DOS) campaigns can be launched from this central scaffold. By applying a series of orthogonal reactions targeting the methanol, nitro, and indazole nitrogen positions, a large number of structurally distinct compounds can be generated. For example, the C3-methanol group can be converted into an array of ethers and esters, the C5-nitro group can be reduced and acylated with a library of carboxylic acids, and the N1/N2 positions can be decorated with various alkyl and aryl groups.

The resulting compound libraries can serve as valuable collections of research tools. Given the broad biological activities associated with the indazole scaffold—including antitumor, anti-inflammatory, and antimicrobial effects—these new molecules could be screened to identify novel hits for drug discovery programs. nih.govnih.gov The introduction of different substituents allows for a systematic exploration of structure-activity relationships (SAR), which is crucial for optimizing lead compounds. benthamdirect.com

| Derivatization Site | Chemical Transformation | Introduced Diversity | Potential Application Area |

| C3-Hydroxymethyl | Etherification, Esterification | Varied lipophilicity, size, and hydrogen bonding capacity. | Modulating solubility and cell permeability. |

| C5-Amine (post-reduction) | Amidation, Sulfonylation | Diverse aromatic/aliphatic side chains. | Exploring binding pockets in biological targets (e.g., kinases). nih.gov |

| N1/N2-Indazole | Alkylation, Arylation (e.g., Suzuki coupling) | Different steric and electronic environments. | Fine-tuning hinge-binding interactions in enzymes. acs.org |

| Indazole Ring | Halogenation | Introduction of halogens for further cross-coupling or as metabolic blockers. | Creating new vectors for chemical space exploration. |

Design of Next-Generation Scaffolds for Chemical Biology Applications

Beyond its use as a simple synthetic intermediate, this compound can be the foundation for designing sophisticated, next-generation scaffolds for chemical biology. These tools are designed to probe, visualize, or modulate biological systems with high precision.

The scaffold can also be elaborated into chemical probes. The C3-methanol group serves as a convenient attachment point for reporter tags via a suitable linker. This could include:

Fluorescent dyes for imaging the subcellular localization of a target protein.

Biotin (B1667282) tags for affinity purification and identification of binding partners (pull-down assays).

Photo-crosslinkers to covalently label a target protein upon UV irradiation, enabling target deconvolution.

Furthermore, the indazole core itself is a proven pharmacophore for inhibiting key enzymes like protein kinases. nih.govnih.gov By decorating the this compound scaffold with appropriate functionalities, researchers can design novel inhibitors, activity-based probes, or even bifunctional molecules like proteolysis-targeting chimeras (PROTACs) to achieve targeted protein degradation. The discovery of new scaffolds is essential for advancing drug discovery and chemical biology. nih.gov

| Application | Design Strategy | Key Molecular Feature |

| Targeted Antiprotozoal Agents | Optimize scaffold for selective enzymatic reduction. | C5-Nitro group as a bioreductive trigger. mdpi.comnih.gov |

| Fluorescent Probes | Attach a fluorophore to the C3 position via a linker. | C3-Methanol as a conjugation handle. |

| Affinity-Based Probes | Incorporate a biotin tag for pull-down experiments. | C3-Methanol as a conjugation handle. |

| Kinase Inhibitors | Decorate the indazole core to target the ATP-binding site. | Indazole as a hinge-binding pharmacophore. nih.gov |

| PROTACs | Link an inhibitor based on the scaffold to an E3 ligase binder. | Entire molecule serves as a bifunctional scaffold. |

Q & A

Q. What are the standard synthetic routes for (5-Nitro-1H-indazol-3-yl)methanol, and how can reaction conditions be optimized?

The synthesis of nitro-substituted indazole derivatives often involves Friedel-Crafts acylation followed by cyclization and reduction. For example, a related compound, 5-amino-3-(3,4-dichlorophenyl)-1H-indazole , was synthesized via chlorination of 2-chloro-5-nitrobenzoic acid, Friedel-Crafts acylation with 1,2-dichlorobenzene, and subsequent hydrazine-mediated cyclization and nitro group reduction . Key optimizations include:

- Solvent selection : DMF or iPrOH for cyclization steps.

- Catalyst choice : Raney nickel for efficient nitro reduction.

- Temperature control : Reflux conditions for cyclization (e.g., 6 hours in DMF).

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

- NMR spectroscopy : H and C NMR can confirm the indazole core and nitro/methanol substituents. For example, hydrazine-derived intermediates in indazole synthesis show distinct NH and aromatic proton shifts .

- X-ray crystallography : SHELXL (part of the SHELX suite) is widely used for small-molecule refinement. Automated tools like SHELXT can determine space groups and initial structures from single-crystal data .

- Mass spectrometry : High-resolution MS (HRMS) validates molecular formula and nitro-group stability.

Q. What are the recommended storage conditions to ensure the stability of this compound?

- Temperature : Store at 2–8°C in airtight containers to prevent decomposition.

- Light sensitivity : Protect from UV exposure, as nitro groups may undergo photochemical reactions.

- Humidity control : Use desiccants to avoid hydrolysis of the methanol substituent. Similar nitroimidazole derivatives are stored under nitrogen to enhance stability .

Advanced Research Questions

Q. How can computational methods like DFT be applied to study the electronic properties of this compound?

Density Functional Theory (DFT) studies can:

- Predict reactivity : Calculate frontier molecular orbitals (HOMO/LUMO) to identify nucleophilic/electrophilic sites. For example, nitro groups reduce HOMO energies, increasing electrophilicity .

- Optimize geometry : Compare computed bond lengths/angles with crystallographic data (e.g., SHELXL-refined structures) to validate models .

- Analyze substituent effects : Fluorine or methyl analogs (e.g., fluorinated imidazole derivatives) show how substituents modulate lipophilicity and electronic profiles .

Q. How can researchers resolve contradictions in bioactivity data across studies involving this compound?

- Systematic replication : Repeat assays under standardized conditions (e.g., fixed pH, solvent, and temperature).

- Data triangulation : Combine multiple techniques (e.g., enzymatic inhibition assays, molecular docking, and in vitro cytotoxicity) to cross-validate results.

- Statistical rigor : Apply ANOVA or Bayesian analysis to assess variability. Qualitative frameworks for data contradiction analysis emphasize iterative hypothesis testing .

Q. What experimental design considerations are critical for assessing the biological activity of this compound?

- Dose-response curves : Test a wide concentration range (e.g., 1 nM–100 µM) to determine IC values.

- Control groups : Include analogs like 5-Methoxy-1H-indazole-3-methanol to isolate the nitro group’s role in activity .

- Mechanistic studies : Use fluorescence quenching or surface plasmon resonance (SPR) to probe target binding. For example, fluorine substituents in imidazole derivatives enhance receptor affinity by altering electronic profiles .

Q. How can structural modifications of this compound improve its pharmacokinetic properties?

- Nitro reduction : Convert the nitro group to an amine (e.g., via catalytic hydrogenation) to reduce toxicity.

- Prodrug strategies : Esterify the methanol group for enhanced membrane permeability.

- Heterocycle substitution : Replace indazole with pyrazole or triazole cores (e.g., 1,3,4-oxadiazole-2-thiol derivatives) to modulate solubility .

Methodological Tables

Q. Table 1. Key Synthetic Steps for Indazole Derivatives

| Step | Reaction | Conditions | Reference |

|---|---|---|---|

| 1 | Friedel-Crafts acylation | AlCl, 1,2-dichlorobenzene, 80°C | |

| 2 | Cyclization | NH·HO, DMF, reflux | |

| 3 | Nitro reduction | Hydrazine hydrate, Raney Ni, iPrOH |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.